Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O4 and a molecular weight of 263.05 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of bromine and nitro functional groups at the 5 and 4 positions, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate typically involves the bromination and nitration of pyrrole derivatives. One common method includes the reaction of ethyl 1H-pyrrole-2-carboxylate with bromine and nitric acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent overreaction and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the pyrrole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Major Products
Substitution: Products include ethyl 5-azido-4-nitro-1H-pyrrole-2-carboxylate and ethyl 5-thiocyanato-4-nitro-1H-pyrrole-2-carboxylate.
Reduction: The major product is ethyl 5-bromo-4-amino-1H-pyrrole-2-carboxylate.
Oxidation: Various oxidized forms of the pyrrole ring are produced depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- Methyl 4-Bromo-5-nitro-1H-pyrrole-2-carboxylate
- 4-Bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-Bromo-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H7BrN2O4 |
---|---|
Molekulargewicht |
263.05 g/mol |
IUPAC-Name |
ethyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-7(11)4-3-5(10(12)13)6(8)9-4/h3,9H,2H2,1H3 |
InChI-Schlüssel |
IVTMHEADIDKEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.